N-(2-ethyl-3-methylquinolin-4-yl)propanamide
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Overview
Description
N-(2-ethyl-3-methylquinolin-4-yl)propanamide is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a quinoline ring system substituted with ethyl and methyl groups, and a propanamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-3-methylquinolin-4-yl)propanamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions. For example, ethylation can be achieved using ethyl iodide and a base, while methylation can be done using methyl iodide.
Amidation: The final step involves the formation of the propanamide group. This can be achieved by reacting the substituted quinoline with propanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-3-methylquinolin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethyl-3-methylquinolin-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethyl-3-methylquinolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-3-methylquinolin-4-yl)nonanamide: Similar structure with a longer alkyl chain.
N-(2-ethyl-3-methylquinolin-4-yl)butanamide: Similar structure with a shorter alkyl chain.
Uniqueness
N-(2-ethyl-3-methylquinolin-4-yl)propanamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the propanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-4-12-10(3)15(17-14(18)5-2)11-8-6-7-9-13(11)16-12/h6-9H,4-5H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNYEVUYPXEERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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